molecular formula C10H11NO4 B13758320 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid CAS No. 758673-53-9

3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid

Cat. No.: B13758320
CAS No.: 758673-53-9
M. Wt: 209.20 g/mol
InChI Key: XTZMUKVMOKMMEJ-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) is a chemical compound with the molecular formula C10H11NO4 It is a member of the benzodioxepin family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) typically involves the following steps:

    Thorpe Cyclization: The process begins with the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile intermediate.

    Hydrolysis: The enamino nitrile is then hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

    Reduction: The ketone intermediate is reduced to form the amino alcohol.

    Reductive Alkylation: Various N-alkyl and N-aralkyl derivatives of the amino alcohol are obtained through reductive alkylation in the presence of aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the final product, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various amino alcohols, oxidized derivatives, and substituted benzodioxepin compounds .

Scientific Research Applications

2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a β-adrenergic stimulant and bronchodilator.

    Biological Research: The compound’s interactions with biological targets make it useful in studying receptor-ligand interactions.

    Industrial Applications: It is used in the synthesis of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) involves its interaction with β-adrenergic receptors. The compound acts as a stimulant, leading to bronchodilation and other physiological effects. The molecular targets include β-adrenergic receptors, and the pathways involved are related to adrenergic signaling .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepins: These compounds share a similar core structure and exhibit β-adrenergic stimulant activity.

    Phenoxypropanolamines: These compounds are known for their β-adrenergic blocking activity and are structurally related to benzodioxepins.

Uniqueness

2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) is unique due to its specific substitution pattern and its ability to act as a β-adrenergic stimulant rather than a blocker. This distinct activity profile makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

758673-53-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-amino-2,4-dihydro-1,5-benzodioxepine-3-carboxylic acid

InChI

InChI=1S/C10H11NO4/c11-10(9(12)13)5-14-7-3-1-2-4-8(7)15-6-10/h1-4H,5-6,11H2,(H,12,13)

InChI Key

XTZMUKVMOKMMEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C2O1)(C(=O)O)N

Origin of Product

United States

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